molecular formula C14H10BrClN2O2S B13975899 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B13975899
Molekulargewicht: 385.7 g/mol
InChI-Schlüssel: AYVXAUGAIRULFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolopyridine derivative characterized by a bromo group at position 5, a chloro group at position 4, and a tosyl (p-toluenesulfonyl) group at position 1. The tosyl group enhances stability and modulates electronic properties, while the bromo and chloro substituents provide sites for further functionalization via cross-coupling reactions .

Eigenschaften

Molekularformel

C14H10BrClN2O2S

Molekulargewicht

385.7 g/mol

IUPAC-Name

5-bromo-4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10BrClN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(16)12(15)8-17-14(11)18/h2-8H,1H3

InChI-Schlüssel

AYVXAUGAIRULFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Preparation

The core pyrrolo[2,3-b]pyridine scaffold can be sourced or synthesized via established methods. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is a common precursor that can be halogenated and tosylated to yield the target compound.

Halogenation

  • Chlorination at the 4-position is typically achieved using selective chlorinating agents under controlled conditions to avoid over-chlorination or substitution at undesired positions.
  • Bromination at the 5-position is commonly performed using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at low temperatures (0°C to room temperature) for 10 minutes to several hours, depending on the reagent and conditions used.

Tosylation (N-Tosyl Protection)

  • The pyrrole nitrogen is protected by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as aqueous sodium hydroxide or triethylamine.
  • This reaction is typically carried out in an organic solvent like dichloromethane at temperatures ranging from 0°C to room temperature for 1 to 12 hours.
  • The tosyl group stabilizes the nitrogen and facilitates further synthetic transformations.

Suzuki Coupling and Other Functionalizations

  • Suzuki coupling reactions are employed for the introduction of aryl or heteroaryl groups on the pyrrolo[2,3-b]pyridine core, using palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases like potassium carbonate in dioxane/water mixtures at reflux temperatures (~80°C).
  • This methodology is adaptable for introducing various substituents, enhancing the versatility of the compound for research applications.

One-Pot Synthesis Approaches

  • Recent advances include one-pot procedures combining copper-catalyzed alkyne–azide cycloaddition, Rh(II)-catalyzed N–H insertion, and cyclodehydration steps to efficiently synthesize substituted pyrroles, including tosylated derivatives, with improved yields and reduced reaction times.

Representative Synthetic Procedure (Literature Example)

Step Reagents & Conditions Description Yield/Notes
1 5-Bromo-1H-pyrrolo[2,3-b]pyridine, Chlorinating agent Selective chlorination at 4-position Controlled temp, avoids over-chlorination
2 p-Toluenesulfonyl chloride, aqueous NaOH, dichloromethane, 0-25°C, 1-12 h N-Tosylation of pyrrole nitrogen Stabilizes nitrogen, facilitates further reactions
3 Pd catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), K2CO3, dioxane/water, reflux Suzuki coupling for aryl substitution (if applicable) High selectivity and yield
4 Purification by filtration, extraction, drying, and concentration Isolation of pure product Standard organic workup

Physical and Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C14H10BrClN2O2S
Molecular Weight 385.66 g/mol
Stability Stable under inert atmosphere, sensitive to moisture and light
Solubility Soluble in DMSO, DMF, and organic solvents like dichloromethane
Storage Recommended under inert conditions to maintain purity

These properties guide the choice of solvents, reaction conditions, and storage to optimize synthesis and handling.

Summary Table of Key Preparation Methods

Method Reagents Conditions Advantages References
Selective Halogenation Bromine or NBS, Chlorinating agents 0°C to RT, 10 min–16 h High regioselectivity
N-Tosylation p-Toluenesulfonyl chloride, base (NaOH, Et3N) 0°C to RT, 1–12 h Protects nitrogen, improves stability
Suzuki Coupling Pd catalyst, K2CO3, dioxane/water Reflux (~80°C), 1–16 h Versatile arylation
One-Pot Synthesis Cu catalyst, Rh catalyst, BF3·OEt2 80°C, sealed vial, 3 h Efficient, high yield

Research Discoveries and Developments

  • The modular synthesis of substituted pyrroles, including tosylated derivatives, has been significantly improved by one-pot catalytic sequences, reducing catalyst loading and increasing yields.
  • The use of Suzuki coupling in the preparation of functionalized pyrrolo[2,3-b]pyridines has been well established, enabling the introduction of diverse substituents for biological activity screening.
  • Protection of the pyrrole nitrogen as a tosyl derivative enhances the compound's chemical robustness and facilitates downstream synthetic transformations.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of 7-azaindole, which can be further modified for specific applications .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as proteases and other enzymes. By inhibiting these targets, the compound can interfere with key biological pathways, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Electronic Properties

Positional Isomerism
  • 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 916176-52-8): Swapping the bromo and chloro positions (4-Br, 5-Cl vs. 5-Br, 4-Cl) alters the electronic distribution.
  • 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5) : Adjacent halogens (5-Br, 6-Cl) create a sterically congested environment, reducing accessibility for further reactions compared to the target compound’s 4,5-substitution pattern .
Functional Group Variations
  • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 183208-22-2): Replacing the tosyl group with a methyl group simplifies the structure but reduces electron-withdrawing effects.
  • 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) : The ethynyl group introduces rigidity and π-conjugation, enhancing interactions with aromatic residues in biological targets. In contrast, the tosyl group in the target compound may sterically hinder such interactions .
Electron-Withdrawing vs. Electron-Donating Groups
  • 3-Nitro-substituted analogs (e.g., 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d)) : Nitro groups strongly withdraw electrons, activating the ring for electrophilic substitutions but reducing stability under basic conditions. The target compound’s bromo and chloro substituents offer milder electronic effects, balancing reactivity and stability .

Data Tables

Table 2: Electronic Effects of Substituents

Group Electronic Effect Impact on Reactivity
Tosyl (Ts) Strong EWG Stabilizes negative charge, slows SN2
Bromo (Br) Moderate EWG Activates for cross-coupling
Chloro (Cl) Moderate EWG Directs electrophilic substitutions
Methyl (Me) EWG (weak) Improves solubility

Biologische Aktivität

5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies derived from diverse sources.

Chemical Structure and Properties

The molecular formula for 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is C7H4BrClN2C_7H_4BrClN_2 with a molecular weight of approximately 229.57 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.

Structural Information

PropertyValue
Molecular FormulaC₇H₄BrClN₂
Molecular Weight229.57 g/mol
SMILESC1=CNC2=NC=C(C(=C21)Cl)Br
InChI KeyFMDQNRHKEYTVBW-UHFFFAOYSA-N

Biological Activity

The biological activity of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been investigated in various studies, focusing on its role as an inhibitor of specific enzymes and its potential therapeutic applications.

Inhibition of DYRK1A

Key Findings:

  • IC50 Values: Some derivatives showed IC50 values lower than 1 nM.
  • Mechanism: The inhibition mechanism involves binding interactions that stabilize the enzyme-inhibitor complex.

Anti-inflammatory and Antioxidant Effects

Research Findings:

  • Anti-inflammatory Assays: Compounds were tested against LPS-induced inflammation.
  • Antioxidant Activity: Evaluated using ORAC assays, showing robust antioxidant properties.

Case Studies

Several case studies have explored the pharmacological potential of 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in treating conditions such as neurodegenerative diseases and cancer.

Case Study 1: Neurodegenerative Diseases

Research has indicated that DYRK1A inhibitors can be beneficial in neurodegenerative diseases like Alzheimer's. The inhibition of DYRK1A may lead to reduced tau phosphorylation, a hallmark of Alzheimer's pathology .

Case Study 2: Cancer Therapeutics

In cancer research, compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promise as apoptosis inducers. They have been reported to induce mitochondrial apoptosis even in the presence of anti-apoptotic proteins like Bcl-2 .

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine?

A: The compound is typically synthesized via sequential halogenation and tosylation. A validated protocol involves:

Halogenation : Bromination at the 5-position and chlorination at the 4-position of the pyrrolo[2,3-b]pyridine core using reagents like NBS (N-bromosuccinimide) or Cl2 gas under controlled conditions .

Tosylation : Protection of the N1 position with tosyl chloride (TsCl) in THF using NaH as a base (0°C to room temperature, 3 hours, 91% yield). Silica gel chromatography (heptane/ethyl acetate) is critical for purification .
Key validation : Confirm regioselectivity via 1H NMR^1 \text{H NMR} (e.g., Ts group protons at δ 7.48 ppm and aromatic protons at δ 8.55 ppm) and 13C NMR^{13} \text{C NMR} (Ts carbonyl at δ 144.9 ppm) .

Advanced Mechanistic Insights

Q. Q2: How does the electronic structure of the pyrrolo[2,3-b]pyridine core influence reactivity in cross-coupling reactions?

A: The electron-deficient nature of the pyrrolo[2,3-b]pyridine system (due to the fused pyridine ring) enhances electrophilic substitution at the 3- and 5-positions. Computational studies (DFT/BLYP level) reveal a large HOMO-LUMO gap (3.59 eV), indicating kinetic stability but moderate susceptibility to nucleophilic attack at halogenated positions . Methodological tip : Use Suzuki-Miyaura coupling with Pd(PPh3_3)4_4 and arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under argon at 105°C for 4 hours to functionalize the 5-bromo position selectively .

Structural Confirmation and Challenges

Q. Q3: What analytical techniques resolve ambiguities in structural assignments of halogenated pyrrolo[2,3-b]pyridines?

A:

  • X-ray crystallography : High-resolution data (e.g., 100 K, R(F) = 0.0353) confirms bond critical points and electron density distribution, distinguishing between N1-tosylation and alternative substitution patterns .
  • NMR NOE experiments : Differentiate between regioisomers (e.g., 5-bromo vs. 4-bromo) by analyzing through-space coupling in 1H NMR^1 \text{H NMR}.
  • Mass spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., [M+H]+^+ = 414.9862 for C16_{16}H12_{12}BrClNO2_2S) .

Handling Data Contradictions

Q. Q4: How to address discrepancies in reported yields for N1-tosylation reactions?

A: Variations in yield (e.g., 75–99%) arise from:

Base selection : NaH in THF vs. KOH with phase-transfer catalysts (Bu4_4N+^+HSO4_4^-) .

Purification methods : Flash chromatography (silica gel) vs. crystallization (e.g., THF/water recrystallization for 75% yield in NaH-mediated reactions) .
Recommendation : Optimize reaction stoichiometry (1:1.5 molar ratio of substrate:TsCl) and monitor by TLC (Rf_f = 0.4 in heptane/ethyl acetate 7:3) .

Structure-Activity Relationship (SAR) Design

Q. Q5: What strategies enhance bioactivity in pyrrolo[2,3-b]pyridine derivatives?

A: SAR studies highlight:

Electron-withdrawing groups : Chloro/bromo at 4/5-positions improve metabolic stability by reducing CYP450 oxidation .

Tosyl group : Enhances solubility and serves as a leaving group for downstream functionalization (e.g., Grignard additions to the aldehyde at position 3) .
Case study : Adding a phenylmagnesium bromide to 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde yields a secondary alcohol (58% yield), improving binding affinity to kinases like FGFR1 .

Computational Modeling Applications

Q. Q6: How can DFT studies guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?

A:

  • Charge density analysis : Identifies reactive sites (e.g., high electron density at C5 facilitates nucleophilic substitution) .
  • Docking simulations : Predict binding modes with targets (e.g., FGFR1 kinase, where the tosyl group occupies a hydrophobic pocket) .
    Tool recommendation : Use Gaussian 09 with B3LYP/6-31G(d) basis set for geometry optimization and Multiwfn for topological analysis .

Stability and Degradation Pathways

Q. Q7: What are the major degradation products under acidic/basic conditions?

A:

  • Acidic hydrolysis : Cleavage of the tosyl group generates 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (confirmed by LC-MS, [M+H]+^+ = 260.9) .
  • Basic conditions : Dehalogenation at C5 occurs via SNAr mechanisms, forming 4-chloro derivatives (monitor by 1H NMR^1 \text{H NMR} loss of δ 8.55 ppm signal) .

Comparative Reactivity with Analogues

Q. Q8: How does 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine compare to its non-halogenated counterparts?

A:

  • Reactivity : Halogens increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki) that are sluggish in non-halogenated analogues .
  • Thermal stability : DSC shows decomposition at 220°C for the halogenated compound vs. 180°C for the non-halogenated parent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.